molecular structure and properties of alpha-D-Glucose 1,6-diphosphate potassium salt
molecular structure and properties of alpha-D-Glucose 1,6-diphosphate potassium salt
Executive Summary α -D-Glucose 1,6-bisphosphate ( α -G1,6BP) is a biphosphorylated derivative of D-glucose that serves as a ubiquitous and critical metabolic regulator across prokaryotic and eukaryotic domains[1]. Its primary physiological role is functioning as the essential coenzyme and activator for α -phosphohexomutases, most notably 1[1]. Because the free acid form of this metabolite is highly unstable, it is synthesized and commercialized as a potassium salt hydrate (CAS 91183-87-8) for research, structural biology, and diagnostic applications[2]. This technical guide provides an in-depth analysis of its structural properties, mechanistic enzymology, and field-validated protocols for its application in biochemical assays.
Physicochemical Profiling & Structural Causality
The free acid form of α -G1,6BP is highly susceptible to spontaneous hydrolysis. The electrophilic nature of the phosphorus atoms, combined with the leaving-group potential of the phosphate esters, makes the un-neutralized molecule highly unstable in ambient conditions. To mitigate this, the compound is formulated as a 3[3].
Causality of the Potassium Salt Formulation:
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Charge Neutralization & Lattice Stability: The substitution of protons with potassium ions ( K+ ) coordinates the highly electronegative oxygen atoms of the bisphosphate groups. This creates a stable crystalline lattice that prevents nucleophilic attack by ambient moisture, ensuring long-term shelf stability[3].
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Aqueous Kinetics: The potassium salt exhibits rapid and complete dissolution in biological buffers (e.g., HEPES, Tris). This high solubility is critical for avoiding rate-limiting dissolution steps in fast-kinetic enzymatic assays[3].
Table 1: Quantitative Physicochemical Data of α -D-Glucose 1,6-bisphosphate potassium salt
| Property | Value |
| IUPAC Name | Tetrapotassium[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate hydrate |
| CAS Number | 91183-87-8[2] |
| Molecular Formula | C6H10K4O12P2⋅xH2O [3] |
| Molecular Weight | 492.48 g/mol (anhydrous) / 510.49 g/mol (hydrate)[2][4] |
| Appearance | White to light yellow powder[3] |
| Biological Role | PGM Activator / Metabolic Regulator[1] |
Mechanistic Enzymology: The Ping-Pong Activation Pathway
Phosphoglucomutase (PGM) catalyzes the reversible isomerization of Glucose-1-Phosphate (G1P) to Glucose-6-Phosphate (G6P), a critical junction connecting glycogenolysis with central carbon metabolism[5].
The Activation Causality: PGM operates via a ping-pong mechanism and is synthesized in an inactive apo state. To achieve catalytic competence, a specific, highly conserved serine residue in the active site must be phosphorylated[1]. α -G1,6BP acts as the essential initial phosphoryl donor[1].
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α -G1,6BP binds to the apo-PGM active site.
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The phosphoryl group at the C1 position of α -G1,6BP is transferred to the active-site serine, converting the enzyme to its active holo (phospho-PGM) form[1].
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The remaining Glucose-6-Phosphate dissociates from the active site.
Once activated, the phospho-PGM can process continuous turnovers of G1P via a transient α -G1,6BP intermediate, releasing G6P[1][6].
Fig 1: Mechanistic pathway of Phosphoglucomutase (PGM) activation by α-G1,6BP.
Experimental Methodology: Self-Validating PGM Activation Assay
To quantify the bioactivity of α -D-Glucose 1,6-bisphosphate potassium salt or to measure PGM activity in a biological sample, a coupled spectrophotometric assay is employed. This protocol measures the rate of G1P to G6P conversion by linking it to the reduction of NADP+ via 7[7].
Reagents & Causality
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Reaction Buffer: 50 mM HEPES-NaOH (pH 7.0-7.5). Causality: Maintains the optimal physiological ionization state of the PGM active site[1][7].
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Cofactor: 10 mM MgCl2 . Causality: Mg2+ is an essential electrophilic catalyst. It coordinates the phosphate groups of both the substrate and α -G1,6BP, properly orienting them and lowering the activation energy for phosphoryl transfer[6][7].
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Substrate: 1 mM D-Glucose-1-Phosphate[7].
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Coupling System: 1 mM NADP+ and 2 U/mL G6PDH. Causality: Converts the invisible G6P product into 6-phosphogluconate, simultaneously reducing NADP+ to NADPH, which strongly absorbs at 340 nm[7].
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Activator: α -G1,6BP potassium salt (Titrated 0 - 100 μ M)[1].
Fig 2: Self-validating spectrophotometric workflow for PGM activation assay.
Step-by-Step Workflow & Self-Validation System
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Master Mix Preparation: Combine HEPES Buffer, MgCl2 , NADP+, and G6PDH in a UV-transparent quartz cuvette.
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Baseline Validation (Control 1 - Minus Substrate): Monitor absorbance at 340 nm for 2 minutes. Validation: Ensures no background reduction of NADP+ is occurring due to buffer contaminants or spontaneous G6PDH activity.
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Substrate Addition: Spike the cuvette with 1 mM G1P.
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Apo-Enzyme Validation (Control 2 - Minus Activator): Add recombinant Apo-PGM and monitor for 3 minutes. Validation: Determines the background phosphorylation state of the enzyme. A strictly apo-enzyme should yield near-zero turnover[1].
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Activation (Full Reaction): Add α -G1,6BP potassium salt (e.g., 50 μ M) to initiate the true activated catalytic cycle[1].
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Data Acquisition: Record the linear increase in absorbance ( ΔA340/min ) at 37°C[7].
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Analysis: Calculate specific activity. The true activator-dependent rate is derived by subtracting the slope of Control 2 from the Full Reaction slope.
Applications in Drug Development and Diagnostics
Beyond basic enzymology, α -G1,6BP potassium salt is highly valuable in translational sciences:
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Clinical Diagnostics: It is an essential reagent in clinical chemistry analyzers for the precise quantification of inorganic phosphate and α -amylase in human serum, utilizing the PGM-coupled pathway[7].
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Metabolic Modulation: Because α -G1,6BP is a central regulator of carbon flux, 8 of this molecule are actively investigated for tunable inhibition or activation of phosphohexomutases in metabolic disorders and oncology[8].
References
- National Center for Biotechnology Information.
- Santa Cruz Biotechnology. "α-D-Glucose 1,6-bisphosphate potassium salt | CAS 91183-87-8." SCBT,
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5459969, D-Glucose 1,6-bisphosphate." PubChem, [Link]
- Wikipedia Contributors.
- CymitQuimica.
- Creative Biolabs. "alpha-D-Glucose 1,6-diphate potassium salt hydrate (CAT#: GMS0383S).
- Sigma-Aldrich.
- Neumann, N. et al. "Glucose-1,6-Bisphosphate, a Key Metabolic Regulator, Is Synthesized by a Distinct Family of α-Phosphohexomutases Widely Distributed in Prokaryotes." mBio,
- Alfa Chemistry.
- ACS Omega.
- Fisher Scientific. "alpha-D-Glucose 1,6-Bisphosphate Potassium Salt (>70%), TRC." Fisher Sci,
- Wood, H. P. et al.
- Kikkoman Biochemifa. "β-Phosphoglucomutase (βPGM-EP) Assay Protocol." Kikkoman,
- Journal of Experimental Botany. "Phosphoglucomutase comes into the spotlight." JXB,
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